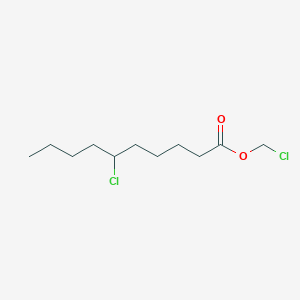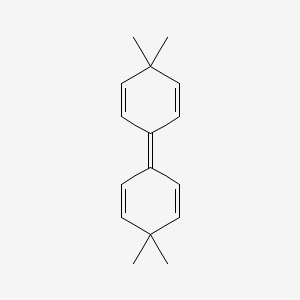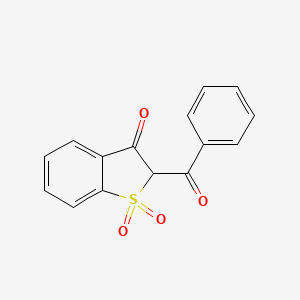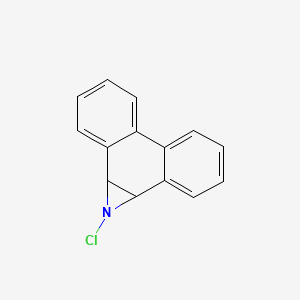
L-Alanine, N-acetyl-3-((pentachlorophenyl)sulfinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine, N-acetyl-3-((pentachlorophenyl)sulfinyl)- is a complex organic compound that features a combination of amino acid and sulfoxide functionalities. This compound is notable for its unique structure, which includes a pentachlorophenyl group attached to a sulfinyl moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-acetyl-3-((pentachlorophenyl)sulfinyl)- typically involves multiple steps, starting with the acetylation of L-Alanine. The acetylated alanine is then subjected to sulfoxidation reactions to introduce the sulfinyl group. The final step involves the introduction of the pentachlorophenyl group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high yields and purity. The scalability of the process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanine, N-acetyl-3-((pentachlorophenyl)sulfinyl)- undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The pentachlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group results in the formation of a sulfone, while reduction can yield a simpler amide compound.
Applications De Recherche Scientifique
L-Alanine, N-acetyl-3-((pentachlorophenyl)sulfinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfoxide chemistry.
Biology: Investigated for its potential effects on enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanine, N-acetyl-: A simpler analog without the sulfinyl and pentachlorophenyl groups.
L-Phenylalanine, N-acetyl-: Contains a phenyl group instead of the pentachlorophenyl group.
L-Alanine, N-acetyl-3-phenyl-: Similar structure but with a phenyl group instead of the pentachlorophenyl group.
Uniqueness
L-Alanine, N-acetyl-3-((pentachlorophenyl)sulfinyl)- is unique due to the presence of the pentachlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications where such properties are desired.
Propriétés
| 81081-96-1 | |
Formule moléculaire |
C11H8Cl5NO4S |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(2,3,4,5,6-pentachlorophenyl)sulfinylpropanoic acid |
InChI |
InChI=1S/C11H8Cl5NO4S/c1-3(18)17-4(11(19)20)2-22(21)10-8(15)6(13)5(12)7(14)9(10)16/h4H,2H2,1H3,(H,17,18)(H,19,20)/t4-,22?/m0/s1 |
Clé InChI |
FYEXPRODTBPTNX-IUXJWJETSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CS(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)O |
SMILES canonique |
CC(=O)NC(CS(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14419529.png)
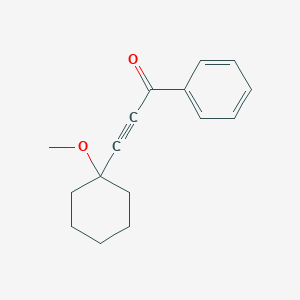
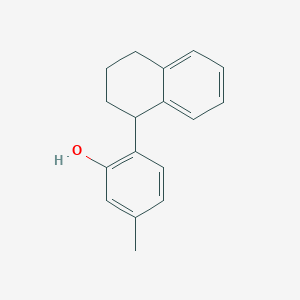

![1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole](/img/structure/B14419548.png)
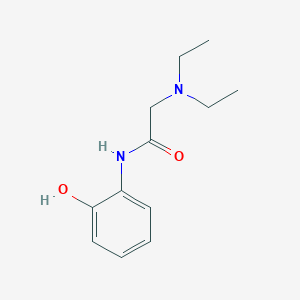
![2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester](/img/structure/B14419553.png)

